molecular formula C10H9NO2 B1360409 2-Cyano-3-phenylpropionic acid CAS No. 5331-42-0

2-Cyano-3-phenylpropionic acid

Cat. No.: B1360409
CAS No.: 5331-42-0
M. Wt: 175.18 g/mol
InChI Key: VKFDROJPHCZDTC-UHFFFAOYSA-N
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Description

2-Cyano-3-phenylpropionic acid is an organic compound with the molecular formula C10H9NO2 It is a derivative of phenylpropanoic acid, characterized by the presence of a cyano group (-CN) attached to the third carbon of the propionic acid chain

Biochemical Analysis

Cellular Effects

The effects of 2-Cyano-3-phenylpropionic acid on cellular processes are diverse and depend on the type of cells involved. In certain cell types, such as intestinal epithelial cells, this compound has been shown to enhance barrier function by activating aryl hydrocarbon receptor signaling pathways . This activation leads to changes in gene expression that strengthen the epithelial barrier, protecting against pathogen invasion and toxin exposure. In skeletal muscle cells, this compound promotes myotube hypertrophy by inhibiting protein degradation and enhancing protein acetylation . These effects are mediated through the Foxo3/NAD+ signaling pathway, which regulates muscle growth and development.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific receptors or enzymes, leading to changes in their activity. For example, the activation of aryl hydrocarbon receptor signaling by this compound involves the binding of the compound to the receptor, which then translocates to the nucleus and influences gene expression . In skeletal muscle cells, this compound inhibits the synthesis of NAD+, thereby suppressing the tricarboxylic acid cycle and reducing the expression of SIRT1/3. This results in increased protein acetylation and inhibition of Foxo3 activity, promoting muscle hypertrophy .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular function, such as enhanced barrier function in intestinal epithelial cells and increased muscle mass in skeletal muscle cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance intestinal barrier function and promote muscle hypertrophy without causing adverse effects . At higher doses, this compound may exhibit toxic effects, such as cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosages, beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic amino acids. The compound can be metabolized by enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, leading to the production of various metabolites. These metabolic pathways are essential for maintaining metabolic flux and regulating the levels of key metabolites in the cell. Additionally, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting cellular energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, in intestinal epithelial cells, this compound may be transported across the cell membrane by specific transporters, allowing it to exert its effects on barrier function . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, in skeletal muscle cells, this compound may localize to the cytoplasm, where it interacts with enzymes involved in protein acetylation and degradation . The localization of this compound within specific subcellular compartments is essential for its ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-phenylpropionic acid typically involves the reaction of benzyl cyanide with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is carried out in a pressure vessel at elevated temperatures (around 180°C) for an extended period (approximately 18 hours). The resulting product is then subjected to hydrolysis and acidification to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-phenylpropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products:

Scientific Research Applications

2-Cyano-3-phenylpropionic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Cyano-3-phenylpropionic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research. Its ability to undergo various chemical transformations makes it a valuable compound in multiple scientific disciplines.

Properties

IUPAC Name

2-cyano-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFDROJPHCZDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277418, DTXSID10901630
Record name 2-Cyano-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_763
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-42-0
Record name 2-CYANO-3-PHENYLPROPANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyano-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 406 mg of 2-cyano-3-phenylpropionic acid ethyl ester in 10 ml of ethanol were added 1.1 ml of a 2N-aqueous sodium hydroxide solution, and then the mixture was stirred for 16 hours at room temperature. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in water and washed with diethyl ether. The aqueous solution was adjusted to a pH of 2 by adding a 2N-hydrochloric acid and extracted with diethyl ether. The ethereal layer was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 324 mg of 2-cyano-3-phenylpropionic acid.
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthesis of 3-benzo[1,3]dioxol-5-yl-3-phenylpropanenitrile as described in the research?

A1: The research details the synthesis of 3-benzo[1,3]dioxol-5-yl-3-phenylpropanenitrile, a derivative of 2-cyano-3-phenylpropionic acid, as a potential antibacterial agent. [] The study highlights a specific synthetic route involving the condensation of 3-benzo[1,3]dioxol-5-yl-2-cyanoacrylic acid ethyl ester with phenylmagneziumbromide, followed by decarboxylation. This method is significant because it offers a pathway to synthesize a novel compound with potential pharmaceutical applications. Further research is needed to fully understand its antibacterial activity and potential for development into a therapeutic agent.

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